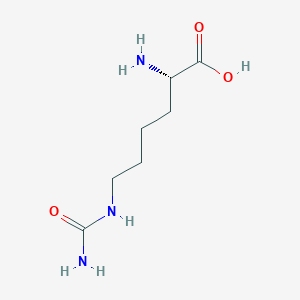

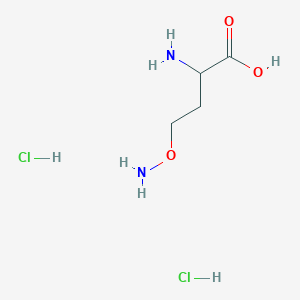

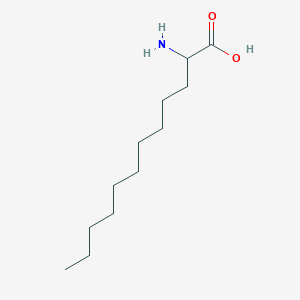

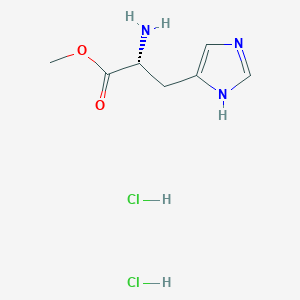

(R)-methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride

Overview

Description

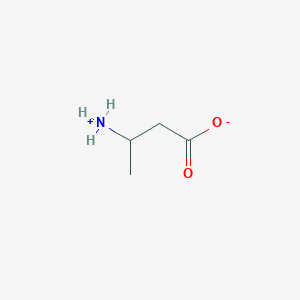

(R)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride, also known as (R)-Methyl-2-AIPD, is an organic compound that has been used in a number of scientific research applications. This compound is a chiral molecule, meaning that it has two different forms, (R)-Methyl-2-AIPD and (S)-Methyl-2-AIPD, which have different chemical and physical properties. (R)-Methyl-2-AIPD is the form most commonly used in research applications.

Scientific Research Applications

Neuroprotective Effects

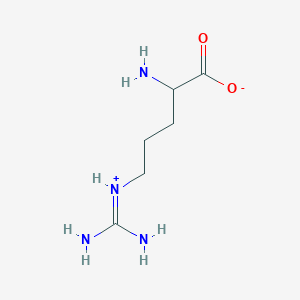

Imidazole derivatives have been studied for their neuroprotective effects in models of cerebral ischemia. For example, YM90K, an AMPA/kainate receptor antagonist with an imidazole group, was shown to reduce the volume of ischemic damage in anesthetized cats subjected to permanent occlusion of the middle cerebral artery, suggesting its potential in treating human stroke (S. Yatsugi et al., 1996).

Antimalarial Activity

Imidazole-containing compounds have also been explored for their antimalarial properties. A series of substituted phenyl analogues and their N omega-oxides, which include imidazole rings, were studied for their activity against Plasmodium berghei in mice, showing potential as antimalarial agents (L. M. Werbel et al., 1986).

Antifungal Properties

Another application of imidazole derivatives is in the development of antifungal agents. For instance, SM-4470, an orally active imidazole derivative, demonstrated higher activity than ketoconazole in treating systemic Candida albicans infection in mice, indicating its value in treating fungal infections in humans (K. Ichise et al., 1986).

Antihypertensive Agents

Imidazole compounds have been synthesized and evaluated for their cardiovascular effects as potential antihypertensive agents. A study on 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives showed that some compounds with high affinities for imidazoline binding sites and alpha(2) receptors were effective in reducing mean arterial blood pressure in spontaneously hypertensive rats (Frédérique Touzeau et al., 2003).

Mechanism of Action

Target of Action

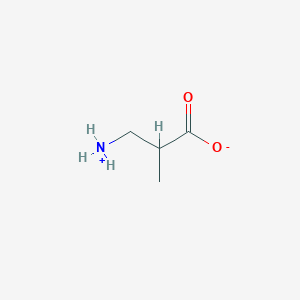

D-Histidine Methyl Ester Dihydrochloride, also known as ®-methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride, primarily targets Histidine Decarboxylase (HDC) . HDC is an enzyme that catalyzes the conversion of histidine into histamine, a process that enables certain bacteria to maintain the optimum pH range for cell growth .

Mode of Action

This compound acts as an irreversible inhibitor of HDC . It binds to the active site of the enzyme, preventing it from interacting with its natural substrate, histidine . This inhibits the production of histamine, thereby affecting the pH regulation in certain bacteria .

Biochemical Pathways

The inhibition of HDC disrupts the histidine-histamine conversion pathway. Histamine plays a crucial role in various physiological functions, including gastric secretion, vasodilation, and neurotransmission . Therefore, the inhibition of HDC can have significant downstream effects on these processes.

Result of Action

The primary result of the action of D-Histidine Methyl Ester Dihydrochloride is the reduction in histamine levels due to the inhibition of HDC. This can lead to changes in pH regulation in certain bacteria and potentially affect physiological processes that rely on histamine, such as gastric secretion, vasodilation, and neurotransmission .

properties

IUPAC Name |

methyl (2R)-2-amino-3-(1H-imidazol-5-yl)propanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.2ClH/c1-12-7(11)6(8)2-5-3-9-4-10-5;;/h3-4,6H,2,8H2,1H3,(H,9,10);2*1H/t6-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAYENIPKPKKMV-QYCVXMPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CN=CN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505928 | |

| Record name | Methyl D-histidinate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4467-54-3 | |

| Record name | Methyl D-histidinate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Histidine Methyl Ester Dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.